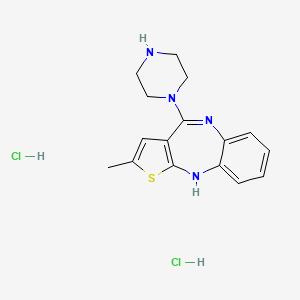
Desmethylolanzapine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylolanzapine dihydrochloride is a chemical compound that serves as the primary metabolite of olanzapine, an atypical antipsychotic drug marketed under the brand name Zyprexa®. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. This compound is often utilized in clinical and forensic toxicology, therapeutic drug monitoring, and research applications .
准备方法
Synthetic Routes and Reaction Conditions: Desmethylolanzapine dihydrochloride can be synthesized through the N-demethylation of olanzapine. This process typically involves the use of strong bases such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is often carried out under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve phase transfer catalysis (PTC) techniques, which can enhance reaction rates and yields. Microwave irradiation or ultrasound may also be employed to further improve efficiency. The use of eco-friendly solvents such as choline chloride/urea (natural deep eutectic solvent) has been explored to minimize environmental impact .
化学反应分析
Types of Reactions: Desmethylolanzapine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Desmethylolanzapine dihydrochloride has a wide range of scientific research applications:
作用机制
Desmethylolanzapine dihydrochloride exerts its effects by interacting with multiple neuronal receptors. It acts as an antagonist at dopamine receptors (D1, D2, D3, D4) and serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6). Additionally, it targets alpha-1 adrenergic receptors, histamine receptors (H1), and various muscarinic receptors. These interactions contribute to its antipsychotic and therapeutic effects .
相似化合物的比较
Olanzapine: The parent compound from which desmethylolanzapine dihydrochloride is derived.
2-Hydroxymethylolanzapine: Another metabolite of olanzapine.
Olanzapine N-oxide: A minor metabolite of olanzapine.
Uniqueness: this compound is unique due to its role as the primary metabolite of olanzapine, making it a crucial marker in therapeutic drug monitoring and clinical research. Its interactions with multiple neuronal receptors also distinguish it from other metabolites .
属性
分子式 |
C16H20Cl2N4S |
|---|---|
分子量 |
371.3 g/mol |
IUPAC 名称 |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H |
InChI 键 |
XGWRUWDADADOIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
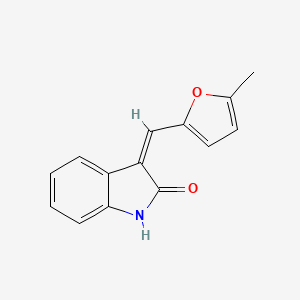
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
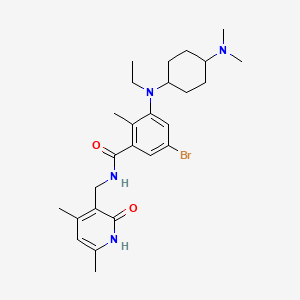
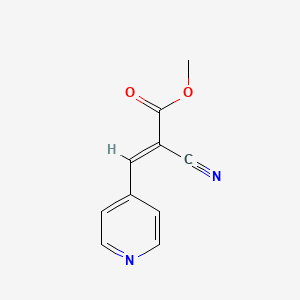
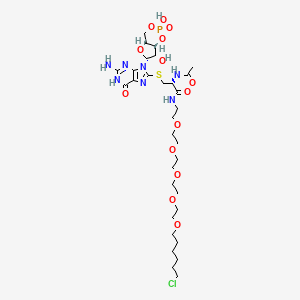

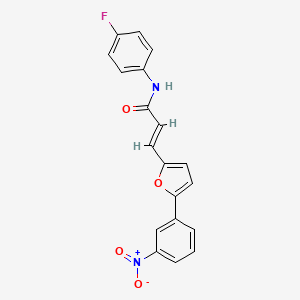
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
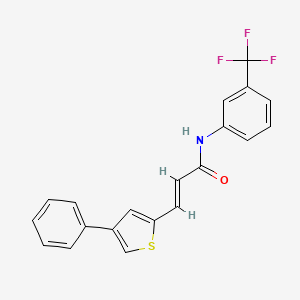

![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
